![molecular formula C21H21N5 B4534675 1-ethyl-5'-phenyl-3'-(2-pyridin-4-ylethyl)-1H,3'H-2,4'-biimidazole](/img/structure/B4534675.png)
1-ethyl-5'-phenyl-3'-(2-pyridin-4-ylethyl)-1H,3'H-2,4'-biimidazole
Beschreibung
"1-ethyl-5'-phenyl-3'-(2-pyridin-4-ylethyl)-1H,3'H-2,4'-biimidazole" belongs to a class of compounds known for their complex molecular structures, often characterized by the presence of biimidazole groups combined with various functional groups such as phenyl and pyridinyl groups. These compounds are of interest due to their potential chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multistep chemical reactions, starting from simpler precursors. For example, the synthesis of related compounds, such as pyrazole and pyridine derivatives, typically includes reactions like condensation, amidation, and cyclization. These processes are meticulously designed to introduce the desired functional groups at specific positions on the molecular framework (Bondavalli et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds like "1-ethyl-5'-phenyl-3'-(2-pyridin-4-ylethyl)-1H,3'H-2,4'-biimidazole" is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and the overall molecular geometry, which are crucial for understanding the compound's chemical behavior and properties.
Chemical Reactions and Properties
Compounds with biimidazole cores are known to participate in various chemical reactions, including hydrogen bonding, halogen bonding, and metal coordination. These reactions are significantly influenced by the compound's functional groups and molecular structure, leading to diverse chemical properties and applications in areas such as catalysis, material science, and pharmaceuticals (Gunawardana et al., 2017).
Eigenschaften
IUPAC Name |
4-[2-[5-(1-ethylimidazol-2-yl)-4-phenylimidazol-1-yl]ethyl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-2-25-15-13-23-21(25)20-19(18-6-4-3-5-7-18)24-16-26(20)14-10-17-8-11-22-12-9-17/h3-9,11-13,15-16H,2,10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPCLWIAYQOLRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2=C(N=CN2CCC3=CC=NC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.